An In-depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a unique heterocyclic compound featuring a spiro-glutarimide scaffold. The document delves into its chemical structure, physicochemical properties, and a proposed synthetic route, offering insights for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, this guide explores the potential therapeutic applications based on the well-documented activities of related spiro-glutarimide and 8-azaspiro[4.5]decane derivatives. This guide is intended to be a valuable resource for scientists interested in the synthesis, characterization, and potential pharmacological evaluation of this and similar molecules.
Introduction
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a spirocyclic compound that incorporates a glutarimide ring, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1] The spirocyclic nature of the molecule, where the cyclohexane ring is attached to the glutarimide ring through a shared carbon atom, imparts a rigid three-dimensional structure that can be advantageous for specific and high-affinity binding to biological targets. The presence of two nitrile groups and the dicarbonyl functionality of the glutarimide ring further contribute to its unique chemical reactivity and potential for intermolecular interactions. This guide aims to consolidate the known information on this compound and to provide a forward-looking perspective on its potential in drug development.
Chemical Structure and Identifiers
The chemical structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is characterized by a central quaternary spiro carbon atom connecting a cyclohexane ring to a piperidine-2,6-dione (glutarimide) ring. The glutarimide ring is further substituted with two nitrile groups at positions 6 and 10.
| Identifier | Value | Source |
| IUPAC Name | 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile | [2] |
| CAS Number | 42940-56-7 | [2] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |
| Molecular Weight | 217.22 g/mol | [2] |
| Canonical SMILES | C1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#N | [2] |
| InChIKey | USIMPDHJLHKMKA-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.
| Property | Value | Notes | Source |
| Physical State | Solid (predicted) | ||
| Melting Point | 182-185 °C | [3] | |
| XlogP | 1.0 | Predicted measure of lipophilicity. | [1] |
| Hydrogen Bond Donors | 1 | The N-H group of the glutarimide ring. | [2] |
| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and two nitrile nitrogens. | [2] |
| pKa (most acidic) | 8.35 ± 0.40 | Predicted. The imide proton is weakly acidic. | |
| pKa (most basic) | -4.5 ± 1.0 | Predicted. The nitrile and carbonyl groups are very weak bases. | |
| Solubility | Insoluble in water; Soluble in DMSO and DMF. | Predicted. |
Proposed Synthesis
reagents [label="Cyclohexanone + Malononitrile + Cyanoacetamide", shape=cylinder, fillcolor="#FBBC05"]; solvent_base [label="Ethanol, Piperidine (catalyst)", shape=folder, fillcolor="#EA4335"]; reaction [label="Knoevenagel-Michael Addition Cascade", shape=cds, fillcolor="#4285F4"]; workup [label="Acidification (e.g., HCl)", shape=cylinder, fillcolor="#FBBC05"]; purification [label="Recrystallization or Chromatography", shape=folder, fillcolor="#EA4335"]; product [label="7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile", shape=cds, fillcolor="#4285F4"];
reagents -> reaction [label="1. Mix"]; solvent_base -> reaction [label="2. Reflux"]; reaction -> workup [label="3. Cool & Precipitate"]; workup -> purification [label="4. Isolate Crude Product"]; purification -> product [label="5. Purify"]; }
Proposed Synthesis WorkflowStep-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and cyanoacetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction likely proceeds through an initial Knoevenagel condensation of cyclohexanone with malononitrile, followed by a Michael addition of cyanoacetamide and subsequent cyclization to form the spiro-glutarimide ring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add a dilute acid (e.g., 1M HCl) to neutralize the catalyst and induce precipitation.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reactants: This combination of a ketone, an active methylene compound (malononitrile), and a cyano-substituted amide is a classic setup for a domino reaction to form highly substituted heterocyclic systems.
-
Choice of Catalyst: A weak organic base like piperidine is often sufficient to catalyze both the Knoevenagel condensation and the Michael addition without promoting significant side reactions.
-
Choice of Solvent: Ethanol is a common solvent for these types of reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
-
Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, while chromatography offers a more rigorous purification if needed.
Characterization and Analytical Protocols
To confirm the identity and purity of the synthesized 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring, likely as a complex multiplet in the aliphatic region (δ 1.5-2.0 ppm). The two methine protons on the glutarimide ring would appear as distinct signals, and the imide proton would be a broad singlet, the chemical shift of which may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should reveal 11 distinct signals, including the spiro carbon, the carbonyl carbons of the glutarimide ring, the nitrile carbons, and the carbons of the cyclohexane and glutarimide rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the imide (around 3200 cm⁻¹), the C≡N stretching of the nitrile groups (around 2250 cm⁻¹), and the C=O stretching of the dicarbonyls (around 1700-1750 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. Predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[1]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.
Potential Biological and Pharmacological Significance
While there are no specific biological studies reported for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, the structural motifs present in the molecule suggest several potential avenues for pharmacological investigation.
Insights from Related Spiro-Compounds
Derivatives of the 8-azaspiro[4.5]decane scaffold have been explored for various therapeutic applications. For instance, certain derivatives have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5] Others have been developed as σ1 receptor ligands for tumor imaging.[6] These studies highlight the potential of the 8-azaspiro[4.5]decane core to interact with central nervous system targets.
The Glutarimide Scaffold in Drug Discovery
The glutarimide ring is a key component of several clinically important drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which act as molecular glues to induce the degradation of specific proteins. The glutarimide moiety is crucial for their binding to the E3 ubiquitin ligase cereblon (CRBN).[7] The presence of the glutarimide ring in 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile suggests that it could be investigated for similar protein degradation activity.
Potential as an Anticancer Agent
Spiro-oxindoles, which share the spirocyclic feature with the title compound, have emerged as a promising class of small molecule inhibitors of the p53-MDM2 interaction, a key pathway in cancer development.[7][8] By disrupting this interaction, these compounds can reactivate the tumor suppressor p53, leading to apoptosis in cancer cells. The rigid spirocyclic framework of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile could potentially be adapted to target similar protein-protein interactions.
"Core_Compound" [label="7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"CNS_Disorders" [label="CNS Disorders\n(e.g., Alzheimer's)"]; "Oncology" [label="Oncology\n(e.g., p53-MDM2 inhibition)"]; "Protein_Degradation" [label="Targeted Protein Degradation\n(e.g., CRBN modulation)"]; "Antiviral_Activity" [label="Antiviral Activity"];
"Core_Compound" -> "CNS_Disorders" [label="Based on 8-azaspiro[4.5]decane derivatives"]; "Core_Compound" -> "Oncology" [label="Based on spiro-oxindole analogs"]; "Core_Compound" -> "Protein_Degradation" [label="Based on glutarimide scaffold"]; "Core_Compound" -> "Antiviral_Activity" [label="General activity of glutarimides"]; }
Potential Therapeutic ApplicationsSafety and Handling
According to the available Safety Data Sheet (SDS), 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a fascinating molecule with a unique and rigid three-dimensional structure. While experimental data on its basic properties and biological activity are currently scarce, its structural relationship to known pharmacologically active spiro-compounds and glutarimide derivatives makes it a compelling target for further investigation. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biology of this and related spiro-glutarimide compounds.
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